Cas no 85364-17-6 (4-methyl-1-phenyl-N-(1,3-thiazol-2-yl)-1,4-dihydropyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide 5,5-dioxide)
![4-methyl-1-phenyl-N-(1,3-thiazol-2-yl)-1,4-dihydropyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide 5,5-dioxide structure](https://www.kuujia.com/scimg/cas/85364-17-6x500.png)
85364-17-6 structure
Product name:4-methyl-1-phenyl-N-(1,3-thiazol-2-yl)-1,4-dihydropyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide 5,5-dioxide
4-methyl-1-phenyl-N-(1,3-thiazol-2-yl)-1,4-dihydropyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide 5,5-dioxide Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-1-phenyl-N-(1,3-thiazol-2-yl)-1,4-dihydropyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide 5,5-dioxide
- 4-methyl-5,5-dioxo-1-phenyl-N-(1,3-thiazol-2-yl)pyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide
- Pyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide, 1,4-dihydro-4-methyl-1-phenyl-N-2-thiazolyl-, 5,5-dioxide
- NSC373755
- 4-methyl-5,5-dioxo-1-phenyl-N-thiazol-2-yl-pyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide
- 85364-17-6
- 4-Methyl-1-phenyl-N-(thiazol-2-yl)-1,4-dihydrobenzo[e]pyrazolo[4,3-c][1,2]thiazine-3-carboxamide 5,5-dioxide
- UNII-P86XHN744J
- DTXSID00234540
- 4-Methyl-1-phenyl-N-(1,3-thiazol-2-yl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide
- NSC 373755
- P86XHN744J
- NSC-373755
-
- Inchi: InChI=1S/C20H15N5O3S2/c1-24-18-16(19(26)22-20-21-11-12-29-20)23-25(13-7-3-2-4-8-13)17(18)14-9-5-6-10-15(14)30(24,27)28/h2-12H,1H3,(H,21,22,26)
- InChI Key: QZOCMCQJCBGPSS-UHFFFAOYSA-N
- SMILES: CN1C2=C(C3=CC=CC=C3S1(=O)=O)N(N=C2C(=O)NC4=NC=CS4)C5=CC=CC=C5
Computed Properties
- Exact Mass: 437.06163170g/mol
- Monoisotopic Mass: 437.06163170g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 754
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 134Ų
- XLogP3: 2.9
4-methyl-1-phenyl-N-(1,3-thiazol-2-yl)-1,4-dihydropyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide 5,5-dioxide Related Literature
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
2. Book reviews
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
85364-17-6 (4-methyl-1-phenyl-N-(1,3-thiazol-2-yl)-1,4-dihydropyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide 5,5-dioxide) Related Products
- 1892364-60-1(tert-butyl N-2-bromo-5-(cyanomethyl)phenylcarbamate)
- 69304-37-6(chloro-[chloro(diisopropyl)silyl]oxy-diisopropyl-silane)
- 1568008-65-0((1R)-1-(2,5-difluoro-4-methylphenyl)ethan-1-amine)
- 2287280-58-2(1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1))
- 502133-58-6(1-(2-Chloropyrimidin-4-yl)-1,4-diazepane)
- 1211539-63-7(Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate)
- 1420294-74-1(1-{spiro[3.3]heptan-2-yl}methanamine)
- 941905-79-9(N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-phenylpropanamide)
- 2171460-63-0(2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.2.0heptan-3-ylformamido}pent-4-enoic acid)
- 1711-09-7(3-Bromobenzoyl chloride)
Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk

Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk

江苏科伦多食品配料有限公司
Gold Member
CN Supplier
Reagent
